
(η-cumene)-(η-cyclopentadienyl)iron(II) hexafluoroantimonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(η-cumene)-(η-cyclopentadienyl)iron(II) hexafluoroantimonate is a coordination compound with the molecular formula C14H7F6FeSb. This compound is notable for its unique structure, which includes both cumene and cyclopentadienyl ligands coordinated to an iron(II) center, with hexafluoroantimonate as the counterion. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (η-cumene)-(η-cyclopentadienyl)iron(II) hexafluoroantimonate typically involves the reaction of iron(II) chloride with cyclopentadienyl sodium and cumene in the presence of hexafluoroantimonic acid. The reaction is carried out under an inert atmosphere to prevent oxidation of the iron center. The general reaction scheme is as follows:
FeCl2+NaC5H5+C9H12+HSbF6→(η−C9H12)(η−C5H5)FeSbF6+NaCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory procedures with scaling up of the reaction conditions. The use of large-scale reactors and precise control of reaction parameters are essential to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(η-cumene)-(η-cyclopentadienyl)iron(II) hexafluoroantimonate undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to iron(III) under suitable conditions.
Reduction: The compound can be reduced back to iron(II) from iron(III).
Substitution: Ligands such as cumene or cyclopentadienyl can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile or electrophile and may be facilitated by heat or light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands.
Applications De Recherche Scientifique
(η-cumene)-(η-cyclopentadienyl)iron(II) hexafluoroantimonate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and as a precursor for other iron-containing compounds.
Mécanisme D'action
The mechanism by which (η-cumene)-(η-cyclopentadienyl)iron(II) hexafluoroantimonate exerts its effects involves the coordination of the iron center with various ligands. The iron center can participate in redox reactions, facilitating electron transfer processes. The hexafluoroantimonate counterion helps stabilize the complex and can influence its reactivity. Molecular targets and pathways involved in its action include interactions with nucleophiles and electrophiles, as well as participation in catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (η-methylcyclopentadienyl)(η-cyclopentadienyl)iron(II) hexafluoroantimonate
- (η-ethylbenzene)(η-cyclopentadienyl)iron(II) hexafluoroantimonate
Ferrocene: (η-cyclopentadienyl)2Fe
Uniqueness
(η-cumene)-(η-cyclopentadienyl)iron(II) hexafluoroantimonate is unique due to the presence of the cumene ligand, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and applications in various fields.
Propriétés
Numéro CAS |
100011-37-8 |
|---|---|
Formule moléculaire |
C14H17F6FeSb |
Poids moléculaire |
476.88 g/mol |
Nom IUPAC |
cumene;cyclopenta-1,3-diene;hexafluoroantimony(1-);iron(2+) |
InChI |
InChI=1S/C9H12.C5H5.6FH.Fe.Sb/c1-8(2)9-6-4-3-5-7-9;1-2-4-5-3-1;;;;;;;;/h3-8H,1-2H3;1-5H;6*1H;;/q;-1;;;;;;;+2;+5/p-6 |
Clé InChI |
NGWWYEJTXIDYEV-UHFFFAOYSA-H |
SMILES |
CC(C)C1=CC=CC=C1.[CH-]1C=CC=C1.F[Sb-](F)(F)(F)(F)F.[Fe+2] |
SMILES canonique |
CC(C)C1=CC=CC=C1.[CH-]1C=CC=C1.F[Sb-](F)(F)(F)(F)F.[Fe+2] |
Synonymes |
(η-cumene)-(η-cyclopentadienyl)iron(II) hexafluoroantimonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



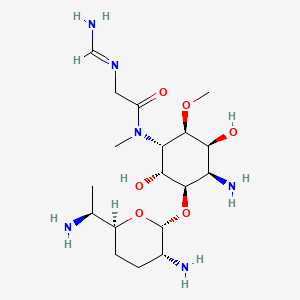

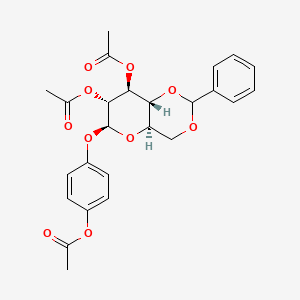


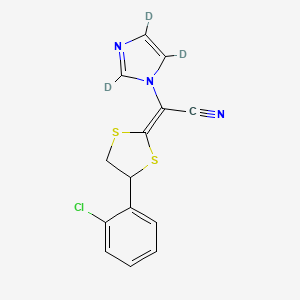
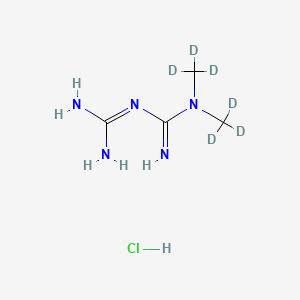

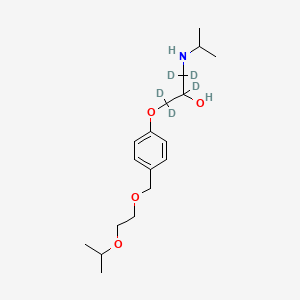
![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)
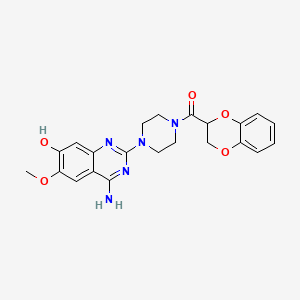

![[(8R,9S,13S,14S,17R)-17-acetyl-3-chloro-2,4-diformyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B562897.png)
